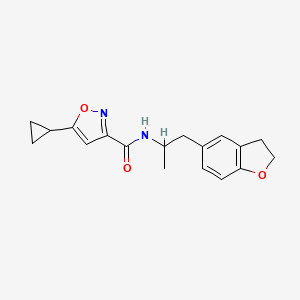

5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-11(8-12-2-5-16-14(9-12)6-7-22-16)19-18(21)15-10-17(23-20-15)13-3-4-13/h2,5,9-11,13H,3-4,6-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUZZAYPCWWBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. Its molecular formula is with a molecular weight of 312.369 g/mol. This compound is characterized by its unique structural features, including a cyclopropyl group and an isoxazole moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various cellular targets, including kinases and apoptotic pathways. Preliminary studies suggest that it may exhibit selective anticancer properties.

Antiproliferative Activity

Recent research has demonstrated that derivatives of isoxazole compounds, including those similar to 5-cyclopropyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-3-carboxamide, show significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | Significant antiproliferative activity |

| 5b | MDA-MB-231 | 6.0 | Selective against cancer cells |

| 5c | HEK-293 | 102.4 | Minimal cytotoxicity to normal cells |

| 5d | LLC-PK1 | 293.2 | High selectivity for cancer over normal cells |

These findings indicate that the compound exhibits a promising profile as an anticancer agent, particularly in targeting MDA-MB-231 breast cancer cells while sparing normal cell lines such as HEK-293 and LLC-PK1 .

Apoptotic Induction

At a concentration of 5 μM, compound 5a was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8%. This suggests that the compound may trigger programmed cell death pathways, which are crucial for eliminating cancerous cells .

Kinase Inhibition Studies

In vitro kinase inhibition assays have been conducted to evaluate the potential of this compound as a kinase inhibitor. The results indicated that while some derivatives exhibited activity against specific kinases, the compound itself showed limited effectiveness against a panel of nine different kinases at a concentration of 20 μM .

Case Studies and Research Findings

A study published in May 2023 explored the design and synthesis of benzopyran-isoxazole hybrids, finding that these compounds could serve as selective anticancer agents . The research highlighted the importance of structural modifications in enhancing biological activity and selectivity.

Summary of Key Findings

- Antiproliferative Activity : Significant against MDA-MB-231 with IC50 values ranging from 5.2 to 22.2 μM.

- Apoptotic Induction : Induces apoptosis in cancer cells effectively at low concentrations.

- Kinase Activity : Limited inhibitory action on selected kinases; further optimization needed.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound is compared below with structurally related carboxamide derivatives (Table 1).

Table 1: Structural and Molecular Comparison

Key Observations:

- Cyclopropyl vs. Thiophene/Propan-2-yl : The cyclopropyl group in the target compound may confer steric hindrance and metabolic resistance compared to the thiophene (GSK2830371) or propan-2-yl () substituents .

- Dihydrobenzofuran vs. Aromatic Rings : The dihydrobenzofuran moiety could improve lipophilicity and CNS penetration relative to dimethylphenyl () or estrone-based systems () .

Pharmacological and Pharmacokinetic Profiles

Anti-Inflammatory Activity:

Isoxazole derivatives, including the target compound, are prioritized for COX-1/2 inhibition.

Hormone Modulation:

Pyrazoline derivatives () demonstrate FSH activity via estrone modification, whereas the dihydrobenzofuran group in the target compound may target distinct pathways, such as neuroinflammation or kinase signaling .

ADME Properties:

Swiss ADME predictions () highlight that isoxazole-carboxamides with cyclopropyl groups show favorable pharmacokinetic profiles, including moderate LogP values (2.5–3.5) and high gastrointestinal absorption (>80%). This contrasts with oxazole analogs (), which may exhibit faster hepatic clearance due to simpler substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.